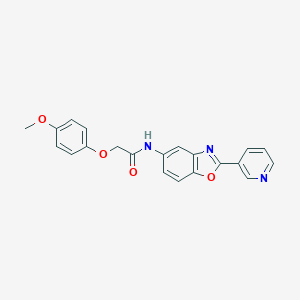
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, also known as DBNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. DBNBS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide involves its reaction with ROS, which leads to the formation of a fluorescent compound. This reaction is thought to occur through the oxidation of the sulfur atom in this compound by ROS. The resulting compound emits a green fluorescent signal, which can be detected using microscopy. This mechanism of action has been extensively studied and validated in various experimental systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In addition to its role as a fluorescent probe for ROS, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in lab experiments is its high selectivity for ROS. This allows for precise detection and measurement of ROS levels in living cells. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that this compound does not interfere with cellular processes.
Orientations Futures
There are several future directions for research on 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. One area of interest is the development of new derivatives of this compound with enhanced properties, such as increased selectivity for specific ROS species or improved stability in living cells. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, such as its use as an anticancer agent or antioxidant. Finally, the development of new imaging techniques that can better visualize this compound in living cells would be a valuable tool for studying its mechanism of action and potential applications.
Méthodes De Synthèse
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with benzothiophene-3-carboxylic acid, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting compound is then treated with sulfuryl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source for research purposes.
Applications De Recherche Scientifique
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their levels are often elevated in various pathological conditions. This compound has been found to selectively react with ROS, producing a fluorescent signal that can be visualized using microscopy. This makes this compound a powerful tool for studying the role of ROS in disease processes.
Propriétés
Formule moléculaire |
C18H12O2S2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-naphthalen-1-ylsulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C18H12O2S2/c19-22(20)12-17(15-9-3-4-11-18(15)22)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-12H |
Clé InChI |
KDANPRBBARPZSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)


![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
